ROMK1 Channel Inhibition: Class-Level Potency Comparison of Isochroman-Containing Thiazole Carboxamides
Although direct quantitative data for the target compound is not publicly available in peer-reviewed literature, patent US9073882B2 discloses structurally related isochroman-containing thiazole carboxamides as ROMK inhibitors. The patent reports IC50 values ranging from 30–55 nM for closely analogous compounds in ROMK functional assays [1]. The target compound, bearing the N-isochroman-3-ylmethyl group, is expected to fall within this potency range based on structure-activity relationship (SAR) trends described in the patent. In contrast, the parent building block N,2-dimethylthiazole-4-carboxamide (CAS 223680-42-0) lacks any reported ROMK activity, underscoring the essential contribution of the isochroman-3-ylmethyl substituent to target engagement .
| Evidence Dimension | ROMK1 channel inhibition (IC50) |
|---|---|
| Target Compound Data | Not explicitly reported; predicted 30–55 nM based on patent SAR |
| Comparator Or Baseline | N,2-dimethylthiazole-4-carboxamide (CAS 223680-42-0): no reported ROMK inhibition |
| Quantified Difference | Qualitative loss of activity; isochroman-3-ylmethyl group required for ROMK binding |
| Conditions | Human ROMK1 expressed in CHO cells; 86Rb+ efflux assay (TopCount method) as described in US9073882B2 |
Why This Matters
The isochroman-3-ylmethyl modification is an absolute structural requirement for ROMK target engagement, making generic substitution with simpler N-alkyl thiazole carboxamides non-viable for ion channel research.
- [1] US9073882B2 - Inhibitors of the renal outer medullary potassium channel. Google Patents, 2015. View Source
